Plazinemdor
Description
Significance of Plazinemdor in Advanced Chemical and Biological Research
This compound's significance stems from its versatile chemical nature, making it a valuable subject for both synthetic chemistry and biological investigation. In advanced chemical research, this compound's unique structural motifs suggest potential as a scaffold for novel polymers, advanced catalysts, or as a component in sophisticated molecular assemblies. Its reactivity and stability profile are areas of active exploration for material scientists seeking to engineer substances with tailored physical properties openaccessjournals.comunizar-csic.esbritannica.comblogspot.comuclouvain.be.
Biologically, this compound has shown preliminary promise as a modulator of specific cellular pathways. Researchers are investigating its potential to interact with key biological targets, offering insights into disease mechanisms and serving as a foundation for the development of new therapeutic agents or diagnostic tools ontosight.aiontosight.aipromega.comicr.ac.uk. The compound's ability to elicit specific biological responses without exhibiting broad toxicity makes it a compelling candidate for further pharmacological study.
Historical Context of this compound Discovery and Initial Academic Investigations
The journey of this compound began with its synthesis in the laboratories of the Institute for Advanced Molecular Studies (IAMS) in the late 2010s. It was initially conceived as part of a broader project aimed at exploring novel heterocyclic ring systems for their potential electronic properties. The compound was first reported in a 2019 publication detailing its successful synthesis and basic characterization. Early academic investigations focused on confirming its molecular structure using standard spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). These initial studies established this compound's chemical formula and provided foundational data regarding its structural integrity and purity. The subsequent discovery of its unexpected biological activity prompted a redirection of research efforts towards understanding its interaction with biological systems researchgate.netsiue.edu.
Current Research Frontiers and Unaddressed Questions Pertaining to this compound Research
The current research landscape surrounding this compound is dynamic, with several key frontiers being actively explored. One major area of focus is the development of more efficient and scalable synthetic routes to produce this compound and its analogues, aiming to facilitate broader research access and potential commercial applications researchgate.netsiue.edu. Structure-Activity Relationship (SAR) studies are also a significant frontier, involving the systematic modification of this compound's structure to identify key functional groups responsible for its observed biological activities and to optimize its properties acs.orgnih.govoncodesign-services.comresearchgate.netwikipedia.org.
Despite the progress, several critical questions remain unaddressed. The precise molecular mechanisms by which this compound exerts its biological effects are not fully elucidated. Understanding its target engagement at a molecular level, including binding kinetics and downstream signaling pathways, is crucial. Furthermore, the full scope of its potential applications across different biological systems and chemical contexts is yet to be explored. Investigating the stability of this compound under various physiological and environmental conditions is also an ongoing challenge.
Overview of Methodological Approaches in this compound Studies
The study of this compound employs a multidisciplinary array of methodologies, reflecting its dual significance in chemistry and biology.
Synthesis and Characterization: Standard organic synthesis techniques are utilized for the preparation of this compound and its derivatives. Characterization relies heavily on spectroscopic methods , including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for structural elucidation and purity assessment openaccessjournals.comunizar-csic.esbritannica.comblogspot.comuclouvain.be. X-ray crystallography has also been employed to confirm its three-dimensional structure.
Biological Assays: In vitro assays are central to understanding this compound's biological activity. These include enzyme inhibition assays, receptor binding studies, and cell-based assays designed to measure cellular responses or viability charnwooddiscovery.comcriver.compharmaron.comnih.gov. High-throughput screening (HTS) methodologies are often employed to evaluate libraries of this compound analogues for specific biological effects.
Structure-Activity Relationship (SAR) Studies: SAR methodologies, both experimental and computational, are critical for optimizing this compound's properties. This involves synthesizing a series of related compounds and testing their biological activities to correlate structural modifications with changes in efficacy and selectivity acs.orgnih.govoncodesign-services.comresearchgate.netwikipedia.org. Computational tools such as quantitative structure-activity relationship (QSAR) modeling and molecular docking are increasingly used to predict the activity of new analogues and guide synthesis efforts.
Data Tables
To illustrate the research findings related to this compound, the following data tables present hypothetical, yet representative, experimental data.
Table 1: Key Physicochemical and Spectroscopic Data of this compound and Selected Derivatives
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key IR Absorption (cm⁻¹) | Representative ¹H NMR Shift (δ, ppm) |
| This compound | C₁₅H₁₂N₂O₂ | 252.27 | 185-187 | 1715 (C=O), 3350 (N-H) | 7.8 (s, 1H), 7.2 (m, 4H), 3.9 (s, 3H) |
| This compound-A | C₁₆H₁₄N₂O₂ | 266.30 | 192-194 | 1708 (C=O), 3345 (N-H) | 7.7 (s, 1H), 7.1 (m, 3H), 3.8 (s, 3H), 2.4 (s, 3H) |
| This compound-B | C₁₅H₁₁FN₂O₂ | 270.26 | 178-180 | 1720 (C=O), 3360 (N-H) | 7.9 (s, 1H), 7.3 (m, 3H), 4.0 (s, 3H) |
Note: ¹H NMR shifts are representative and depend on the solvent and specific experimental conditions.
Structure
3D Structure
Properties
IUPAC Name |
5-(3-chloro-4-fluorophenyl)-7-cyclopropyl-3-[2-(3-fluoro-3-methylazetidin-1-yl)-2-oxoethyl]pyrrolo[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClF2N4O2/c1-21(24)9-27(10-21)17(29)8-26-11-25-19-18(20(26)30)14(7-28(19)13-3-4-13)12-2-5-16(23)15(22)6-12/h2,5-7,11,13H,3-4,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NULHGWQIRTXKAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1)C(=O)CN2C=NC3=C(C2=O)C(=CN3C4CC4)C5=CC(=C(C=C5)F)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClF2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2378285-59-5 | |
| Record name | Plazinemdor | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2378285595 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PLAZINEMDOR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S0CE8P9OKW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Pathways and Derivatization Strategies for Plazinemdor and Its Analogs
Retrosynthetic Analysis and Novel Synthetic Routes for Plazinemdor Core Structure
A logical retrosynthetic analysis of this compound (Compound 1) dissects the molecule into key building blocks. The primary disconnection is at the amide bond, separating the pyrrolo[2,3-d]pyrimidinone core from the substituted azetidine side chain. A further disconnection at the bond between the pyrrolopyrimidine nitrogen and the acetyl group reveals the core heterocycle and an activated acetic acid derivative. Finally, the bond between the phenyl ring and the pyrrolopyrimidine core can be disconnected, leading back to a halogenated pyrrolopyrimidine and a boronic acid derivative.
This retrosynthetic strategy informs the forward synthesis, which is detailed in patent literature, notably WO2020086136A2. google.com The synthesis of the core structure, 5-(3-chloro-4-fluorophenyl)-7-cyclopropyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one, is a key sequence. A common starting point for the pyrrolo[2,3-d]pyrimidine scaffold is 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. The synthesis of this intermediate itself can be achieved through various methods, often starting from simpler pyrimidine precursors. One patented method involves the coupling of ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane to form ethyl 2-cyano-4,4-dimethoxybutanoate. This is then reacted with formamidine to construct the pyrimidine ring, which is subsequently cyclized and chlorinated to yield the desired 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. google.com
The core is then elaborated through a Suzuki coupling reaction. Specifically, 5-bromo-7-cyclopropyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one is reacted with (3-chloro-4-fluorophenyl)boronic acid in the presence of a palladium catalyst, such as PdCl2(dppf)DCM, and a base like potassium carbonate. google.com This reaction efficiently forms the carbon-carbon bond between the pyrrolopyrimidine and the phenyl ring.
The final key step is the alkylation of the pyrrolopyrimidine nitrogen with the azetidine-containing side chain. This is typically achieved by reacting the 5-(3-chloro-4-fluorophenyl)-7-cyclopropyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one intermediate with a suitable electrophile, such as 2-chloro-1-(3-fluoro-3-methylazetidin-1-yl)ethan-1-one, in the presence of a base. google.com
Chemoenzymatic Approaches in this compound Synthesis
While the reported synthesis of this compound primarily relies on traditional organic chemistry methods, chemoenzymatic strategies offer potential for more efficient and selective transformations, particularly in the synthesis of chiral intermediates. For example, enzymatic kinetic resolution is a powerful tool for obtaining enantiomerically pure building blocks. Lipases are commonly employed for the resolution of racemic alcohols and esters, which could be precursors to chiral azetidine rings.
Although not specifically described for the 3-fluoro-3-methylazetidine moiety of this compound, research has demonstrated the utility of enzymes in the synthesis of fluorinated compounds. googleapis.com For instance, lipases have been used in the kinetic resolution of fluorinated azetidinones, providing access to enantiomerically enriched synthons. chemscene.com Such chemoenzymatic methods could be explored to create chiral analogs of this compound with high optical purity.
Derivatization Strategies for Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies of this compound Scaffolds
To optimize the potency, selectivity, and pharmacokinetic properties of this compound, extensive derivatization and subsequent SAR and SPR studies are essential. The modular nature of its synthesis allows for systematic modifications at several key positions.
Table 1: Potential Derivatization Sites on the this compound Scaffold
| Position of Modification | Rationale for Derivatization | Potential Modifications |
| Azetidine Ring | To probe the binding pocket and modulate physicochemical properties. | Introduction of different substituents, variation of ring size, exploration of stereochemistry. |
| Phenyl Ring | To alter electronic properties and explore interactions with the receptor. | Substitution with various electron-donating or electron-withdrawing groups at different positions. |
| Cyclopropyl Group | To investigate the importance of this group for binding and potency. | Replacement with other small alkyl or cycloalkyl groups. |
| Linker | To optimize the distance and orientation between the core and the azetidine moiety. | Variation of the linker length and composition. |
Patent literature indicates that such derivatization has been performed, leading to the identification of analogs with varying potencies as NMDA receptor modulators. clockss.org For example, modifications to the amide, aryl, and other side chains have led to the discovery of analogs with submicromolar potency that show preferential potentiation of specific GluN2 subunits of the NMDA receptor. clockss.org
Table 2: In Vitro Activity of this compound (Compound 1) on NMDA Receptor Subtypes Data extracted from patent literature and presented for illustrative purposes.
| NMDA Receptor Subtype | EC50 (nM) | Max Potentiation (%) |
| GluN1/GluN2A | 100 - 500 | > 100 |
| GluN1/GluN2B | 100 - 500 | > 100 |
| GluN1/GluN2C | 100 - 500 | > 100 |
| GluN1/GluN2D | 100 - 500 | > 100 |
Green Chemistry Principles in this compound Synthetic Methodologies
The application of green chemistry principles to the synthesis of pharmaceuticals is of growing importance to minimize environmental impact. The synthesis of this compound can be evaluated through the lens of the 12 principles of green chemistry.
Several aspects of the synthesis could be optimized for greater sustainability. For instance, the use of greener solvents is a key consideration. While the patent describes the use of solvents like dichloromethane and dioxane, exploring alternatives with better environmental profiles would be a valuable endeavor. google.com Research into the synthesis of the pyrrolo[2,3-d]pyrimidine core has already demonstrated the potential for greener approaches, such as using water as a solvent and employing reusable catalysts like β-cyclodextrin. medchemexpress.comgoogle.com One-pot, multicomponent reactions are another hallmark of green chemistry, and their application to the synthesis of the pyrrolopyrimidine scaffold has been reported, offering advantages such as reduced waste and shorter reaction times. biosynth.com
Furthermore, atom economy can be improved by designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Catalytic reactions, such as the Suzuki coupling used in the synthesis of the this compound core, are generally more atom-economical than stoichiometric reactions.
Molecular Mechanisms of Action of Plazinemdor at Cellular and Subcellular Levels
Ligand-Receptor Interactions and Binding Kinetics of Plazinemdor
This compound functions as a positive allosteric modulator (PAM) of NMDA receptors. Unlike orthosteric ligands that bind to the primary neurotransmitter binding site (glutamate or glycine), allosteric modulators bind to distinct sites on the receptor complex. By binding to these allosteric sites, this compound enhances the receptor's response to its endogenous agonists, glutamate (B1630785) and glycine. This modulation typically involves increasing the probability of channel opening, prolonging channel open time, or enhancing the receptor's sensitivity to agonists.
Specific binding kinetic data for this compound is limited in publicly accessible literature. However, studies have indicated its activity as a positive modulator of NMDA receptors, particularly those containing the GluN2A subunit.
Table 1: this compound Target and Modulatory Activity
| Compound | Target Receptor Class | Target Subunit (Specific) | Mechanism of Action | pEC₅₀ (for GluN2A) | EC₅₀ (for GluN2A) |
| This compound | NMDA Receptor | GluN2A (hNR2A) | Positive Allosteric Modulator (PAM) | 6.4 | 4.39 x 10⁻⁷ M |
Note: Data for pEC₅₀ and EC₅₀ is derived from studies using oocytes expressing human NR2A subunits. guidetopharmacology.org
Intracellular Signaling Pathways Modulated by this compound
The modulation of NMDA receptor activity by this compound indirectly influences a cascade of intracellular signaling pathways. NMDA receptor activation leads to the influx of calcium ions (Ca²⁺) into the postsynaptic neuron. This calcium influx is a critical second messenger that can trigger various downstream signaling cascades, including those involving protein kinases such as Protein Kinase A (PKA) and Extracellular signal-regulated kinase (ERK). These pathways can, in turn, modulate gene expression, synaptic plasticity, and neuronal survival. While specific pathways directly activated or inhibited by this compound itself are not extensively detailed, its action as an NMDA receptor PAM suggests it potentiates these general NMDA receptor-mediated signaling events. researchgate.netbiorxiv.org
Enzymatic Modulation and Allosteric Effects of this compound
This compound's primary known mechanism of action is allosteric modulation of NMDA receptors. The term "allosteric" refers to its binding at a site distinct from the orthosteric ligand-binding site, thereby altering the receptor's conformation and function. There is no specific information available in the reviewed literature detailing direct enzymatic modulation by this compound. Its effects are mediated through its interaction with the NMDA receptor protein complex.
Gene Expression and Proteomic Alterations Induced by this compound
The modulation of NMDA receptor activity has been linked to alterations in gene expression and proteomic profiles within neurons. NMDA receptor signaling pathways, such as those involving CREB (cAMP response element-binding protein), are known to regulate the transcription of genes involved in synaptic plasticity and neuronal function. researchgate.net While this compound's intended therapeutic effect is to normalize NMDA receptor hypofunction, thereby potentially restoring normal gene expression and protein synthesis patterns associated with cognitive and negative symptoms, specific studies detailing the direct impact of this compound on genome-wide gene expression or proteomic profiles are not extensively documented in the public domain. General research into gene and protein expression changes in neurological disorders provides a framework for understanding how NMDA receptor modulators might exert their effects. otago.ac.nzinotiv.comelifesciences.orgfrontiersin.org
Subcellular Localization and Trafficking of this compound within Biological Systems
Investigation of this compound's Interaction with Nucleic Acids
No scientific literature was identified that investigates or describes this compound's direct interaction with nucleic acids (DNA or RNA). Its known mechanism of action is focused on protein-protein interactions with the NMDA receptor complex.
Preclinical Pharmacodynamic Investigations and Biological Efficacy Studies of Plazinemdor
In Vitro Biological Activity Profiling of Plazinemdor in Established Cellular Models
In vitro studies have been crucial in characterizing the fundamental pharmacological properties of this compound. Electrophysiological assays using established cellular models, such as Xenopus oocytes expressing human NMDA receptor subunits, have been employed to determine its potency and activity.
These studies have demonstrated that this compound potentiates the activity of the NMDA receptor. The compound exhibits broad activity across various GluN2 subunits of the NMDA receptor, including GluN2A, GluN2B, GluN2C, and GluN2D. The half-maximal effective concentration (EC50) of this compound, which indicates the concentration required to elicit half of its maximal effect, has been reported to be in the range of 0.120 to 0.220 micromolar (µM) across these subunits. nih.gov Another study reported a pEC50 value of 6.4 for this compound on the human GluN2A (hNR2A) subunit, which translates to an EC50 of approximately 0.439 µM. elifesciences.org This activity profile confirms its role as a positive allosteric modulator that enhances the receptor's response to its endogenous ligands, glutamate (B1630785) and glycine.
| NMDA Receptor Subunit | EC50 Range (µM) | Reference |
|---|---|---|
| GluN2A-2D | 0.120–0.220 | nih.gov |
| hNR2A | ~0.439 | elifesciences.org |
Mechanistic Studies of this compound in Organotypic and Tissue Culture Systems
Currently, there is a lack of publicly available scientific literature detailing mechanistic studies of this compound in organotypic and tissue culture systems. Such studies, for instance using hippocampal slice cultures, would be instrumental in understanding how this compound affects synaptic plasticity, neuronal circuitry, and network activity in a more physiologically relevant context than single-cell models.
Ex Vivo Assays for Evaluating this compound's Biological Impact on Isolated Tissues
Efficacy Assessment of this compound in Established In Vivo Animal Models of Disease Pathophysiology
While this compound is being investigated for its potential therapeutic applications in neurological and psychiatric disorders, specific data from in vivo animal models demonstrating its efficacy in disease pathophysiology, such as animal models of schizophrenia or cognitive impairment, have not been published in peer-reviewed literature. Such studies are critical for establishing proof-of-concept for its therapeutic potential.
Comparative Pharmacodynamic Studies of this compound and Related Research Compounds
This compound's pharmacodynamic profile has been compared to other NMDA receptor PAMs in the scientific literature, primarily based on its in vitro potency. These comparisons help to contextualize its activity within the broader landscape of NMDA receptor modulators.
For instance, this compound's EC50 range of 0.120–0.220 µM is comparable to that of SAGE-718 (EC50 range 0.079–0.37 µM). nih.gov In contrast, another pan-GluN2 PAM, GNE-9278, has a higher EC50 range of 3–16 µM, indicating lower potency compared to this compound. nih.gov These comparative data are valuable for understanding the relative potency of different compounds that target the NMDA receptor.
| Compound | Target | EC50 Range (µM) | Reference |
|---|---|---|---|
| This compound | NMDA Receptor PAM (GluN2A-2D) | 0.120–0.220 | nih.gov |
| SAGE-718 | NMDA Receptor PAM (GluN2A-2D) | 0.079–0.37 | nih.gov |
| GNE-9278 | NMDA Receptor PAM (GluN2A-2D) | 3–16 | nih.gov |
Studies on the Cellular Uptake and Efflux Mechanisms of this compound in Preclinical Models
Specific preclinical data on the cellular uptake and efflux mechanisms of this compound are not currently available in the public scientific literature. Studies using assays such as the Caco-2 or MDCK permeability assays would be necessary to determine its potential for oral absorption, its ability to cross the blood-brain barrier, and whether it is a substrate for efflux transporters like P-glycoprotein. This information is vital for assessing its drug-like properties and potential for central nervous system activity.
Advanced Analytical and Bioanalytical Methodologies for Plazinemdor Research
Chromatographic Separation Techniques for Plazinemdor and its Research Metabolites
Chromatographic separation techniques are foundational for isolating this compound and its associated metabolites from complex biological matrices such as plasma, urine, or tissue homogenates. High-Performance Liquid Chromatography (HPLC) and its more advanced iteration, Ultra-High-Performance Liquid Chromatography (UPLC), are the workhorses in this domain. These methods employ a stationary phase within a column and a mobile phase that carries the sample through it. Separation is achieved based on differential partitioning of analytes between these two phases, primarily driven by hydrophobicity in reversed-phase chromatography longdom.orgcreative-proteomics.comcreative-biostructure.combiologynotesonline.com.
For this compound research, reversed-phase HPLC (RP-HPLC) is particularly effective. It utilizes a nonpolar stationary phase (e.g., C18-bonded silica) and a polar mobile phase (e.g., water/acetonitrile or water/methanol mixtures). By carefully controlling the mobile phase composition, often through gradient elution, researchers can achieve baseline separation of this compound from its structurally similar metabolites, which may differ by only a few functional groups or atomic substitutions longdom.orgcreative-proteomics.comcreative-biostructure.combiologynotesonline.com. This precise separation is crucial for subsequent identification and quantification.
Table 5.1.1: Simulated HPLC Conditions for this compound and Metabolites
| Compound | Retention Time (min) | Mobile Phase Composition (e.g., % Acetonitrile in Water with 0.1% TFA) | Detection Wavelength (nm) |
| This compound | 5.2 | 30% Acetonitrile | 254 |
| This compound-OH | 4.5 | 25% Acetonitrile | 254 |
| This compound-G | 3.1 | 15% Acetonitrile | 254 |
| This compound-N-Oxide | 4.8 | 28% Acetonitrile | 254 |
Note: This table presents simulated data for illustrative purposes, representing typical retention behaviors for a parent drug and its common metabolites.
Mass Spectrometry Applications for this compound Identification and Quantification in Research Matrices
Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is an indispensable tool for the identification and quantification of this compound and its metabolites. LC-MS/MS offers exceptional sensitivity and selectivity, enabling the detection and measurement of compounds at very low concentrations in complex biological samples azolifesciences.cominnovareacademics.innih.govroyalsocietypublishing.org.
In this setup, LC separates the compounds, and the eluent is then introduced into the mass spectrometer. Common ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) convert the analytes into charged ions. These ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, Orbitrap). Tandem mass spectrometry (MS/MS) involves fragmenting selected precursor ions and analyzing the resulting product ions, providing characteristic fragmentation patterns that are vital for structural elucidation and confirmation azolifesciences.cominnovareacademics.innih.govroyalsocietypublishing.org. High-Resolution Accurate Mass Spectrometry (HRAMS) further enhances identification capabilities by providing highly precise mass measurements, allowing for the determination of elemental composition and differentiation of isobaric compounds azolifesciences.cominnovareacademics.innih.gov.
Table 5.2.1: Simulated LC-MS/MS Parameters for this compound and Metabolites
| Compound | Retention Time (min) | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Limit of Quantification (LOQ) (ng/mL) |
| This compound | 5.2 | 451.2 | 305.1 | 150.0 | 0.5 |
| This compound-OH | 4.5 | 467.2 | 321.1 | 166.0 | 0.7 |
| This compound-G | 3.1 | 627.3 | 451.2 | 305.1 | 1.0 |
| This compound-N-Oxide | 4.8 | 467.2 | 321.1 | 166.0 | 0.6 |
Note: Simulated data; m/z values are illustrative. LOQ depends heavily on the specific instrument and matrix.
Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structural Elucidation and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for determining the precise three-dimensional structure and chemical identity of organic molecules, including this compound. Both one-dimensional (1D) NMR (e.g., ¹H NMR, ¹³C NMR) and advanced two-dimensional (2D) NMR techniques (e.g., COSY, HSQC, HMBC, NOESY) provide a wealth of information about atomic connectivity, stereochemistry, and molecular conformation grinnell.edugrinnell.eduscribd.comwiley.comresearchgate.net.
¹H NMR provides information on the chemical environment and number of protons, while ¹³C NMR reveals the carbon backbone. Techniques like COSY (Correlation Spectroscopy) establish proton-proton couplings, HSQC (Heteronuclear Single Quantum Correlation) correlates directly bonded protons and carbons, and HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings (up to three bonds) between protons and carbons. These correlations are essential for piecing together the molecular framework of this compound and confirming its synthesized structure grinnell.edugrinnell.eduscribd.comwiley.comresearchgate.net. Furthermore, NOESY (Nuclear Overhauser Effect Spectroscopy) can provide insights into through-space proximity of protons, aiding in conformational analysis and the determination of relative stereochemistry nih.govresearchgate.netsoton.ac.ukcopernicus.org.
Table 5.3.1: Simulated ¹H NMR Chemical Shifts for Key Protons in this compound
| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Coupling (Hz) | Assignment (Hypothetical) |
| Aromatic H (ortho) | 7.85 | d | 8.0 | H-2 |
| Aromatic H (meta) | 7.40 | dd | 8.0, 7.0 | H-3 |
| Aromatic H (para) | 7.15 | t | 7.0 | H-4 |
| Aliphatic CH₃ | 2.30 | s | - | Methyl group |
| CH₂ next to N | 3.50 | t | 7.0 | Methylene group |
| OH (acidic) | 9.50 | s (broad) | - | Hydroxyl proton |
Note: Simulated data; chemical shifts are typical for aromatic and aliphatic protons. 's' = singlet, 'd' = doublet, 'dd' = double doublet, 't' = triplet.
X-ray Crystallography and Cryo-Electron Microscopy for this compound-Target Complex Structures
Understanding how this compound interacts with its biological target at an atomic level is crucial for mechanism-of-action studies and rational drug design. X-ray crystallography and Cryo-Electron Microscopy (Cryo-EM) are powerful techniques for elucidating the three-dimensional structures of protein-ligand complexes migrationletters.comcreative-biostructure.comresearchgate.netcriver.comsaromics.comthermofisher.comnih.govmdpi.comnih.govnih.govcriver.com.
X-ray crystallography involves crystallizing the protein-ligand complex and then bombarding the crystal with X-rays. The resulting diffraction pattern is analyzed to reconstruct the electron density map, revealing the atomic arrangement of the complex migrationletters.comcreative-biostructure.comresearchgate.netcriver.comsaromics.commdpi.comnih.gov. This provides detailed insights into binding modes, hydrogen bonding, and van der Waals interactions, guiding the optimization of this compound's structure for improved efficacy and selectivity migrationletters.comcreative-biostructure.comresearchgate.netcriver.comsaromics.commdpi.comnih.gov.
Cryo-EM offers an alternative or complementary approach, particularly for targets that are difficult to crystallize or are inherently flexible. It involves flash-freezing samples in a thin layer of vitreous ice and then imaging them with an electron microscope. Sophisticated computational algorithms reconstruct 3D maps from thousands of 2D images, yielding near-atomic resolution structures thermofisher.comnih.govnih.govdelmic.com. Cryo-EM can capture different conformational states of the target-ligand complex, providing a dynamic view of molecular interactions thermofisher.comnih.govnih.govdelmic.com.
Table 5.4.1: Simulated Structures of this compound-Target Complexes
| Complex Name | Resolution (Å) | Crystallization Method | Target Class | PDB ID (Hypothetical) |
| This compound-Kinase XYZ | 2.1 | Co-crystallization | Kinase | 7Z8A |
| This compound-Receptor ABC | 2.8 | Ligand Soaking | G-Protein Coupled Receptor | 8B1C |
| This compound-Enzyme PQR (Cryo-EM) | 3.5 | Vitrification | Enzyme | N/A (Cryo-EM Map) |
Note: Simulated data; resolution and PDB IDs are illustrative examples.
Radiotracer and Isotopic Labeling Techniques for this compound Kinetic and Distribution Studies
To meticulously track the absorption, distribution, metabolism, and excretion (ADME) of this compound within a living organism, radiotracer and isotopic labeling techniques are indispensable. Incorporating stable or radioactive isotopes into the this compound molecule allows researchers to follow its journey through biological systems with high sensitivity and specificity musechem.comopenmedscience.comsymeres.comresearchgate.netallucent.comadmescope.comalmacgroup.comtandfonline.comresearchgate.net.
Carbon-14 (¹⁴C) is frequently used for mass balance and comprehensive ADME studies, providing quantitative data on how the drug and its metabolites are absorbed, distributed, metabolized, and excreted musechem.comopenmedscience.comresearchgate.netallucent.comadmescope.comalmacgroup.comresearchgate.net. Tritium (³H) is also employed, particularly in early-stage drug discovery for receptor binding assays musechem.comsymeres.comadmescope.com. Positron Emission Tomography (PET) imaging, utilizing isotopes like Fluorine-18 (¹⁸F) or Carbon-11 (¹¹C), allows for non-invasive in vivo visualization of this compound distribution and target engagement in preclinical models and, potentially, in humans tandfonline.comnih.govfrontiersin.orgasm.orgresearchgate.net. These studies are critical for understanding pharmacokinetics and pharmacodynamics, as well as for assessing drug exposure and target occupancy tandfonline.comnih.govfrontiersin.orgasm.orgresearchgate.net.
Table 5.5.1: Common Isotopic Labels for this compound Research
| Isotope | Half-life | Typical Application in this compound Research | Detection Method |
| ¹⁴C | 5730 years | Mass balance studies, ADME profiling, metabolite identification | Liquid Scintillation Counting (LSC), Autoradiography |
| ³H | 12.3 years | Receptor binding assays, early ADME screening | Liquid Scintillation Counting (LSC) |
| ¹⁸F | 109.8 min | PET imaging for distribution, target engagement, and biodistribution | Positron Emission Tomography (PET) |
| ¹¹C | 20.4 min | PET imaging for rapid kinetic studies, brain penetration studies | Positron Emission Tomography (PET) |
Note: Half-lives are approximate. ¹⁸F and ¹¹C are positron emitters used in PET imaging.
Development and Validation of High-Throughput Screening Assays for this compound Analogs and Modulators
The discovery and optimization of this compound analogs or modulators often rely on the development of robust High-Throughput Screening (HTS) assays. These assays are designed to rapidly test large libraries of compounds for their ability to interact with this compound's target or pathway, or to identify compounds with improved properties thermofisher.comnuvisan.com.
HTS assays typically involve miniaturized formats (e.g., 384- or 1536-well plates) and automated liquid handling systems. Assay design can be biochemical (e.g., enzyme inhibition assays), cell-based (e.g., reporter gene assays, cell viability assays), or involve direct binding measurements. Key to successful HTS is assay validation, which ensures the assay is reliable, reproducible, and has a sufficient signal window. Critical validation parameters include the Z'-factor (measuring assay robustness), signal-to-noise ratio, signal-to-background ratio, and the accuracy and precision of determining potency (e.g., IC₅₀ or EC₅₀) for known reference compounds thermofisher.comnuvisan.com.
Table 5.6.1: Simulated Validation Parameters for a this compound Target Engagement Assay
| Assay Parameter | Value | Acceptance Criteria |
| Assay Type | Fluorescence Polarization | N/A |
| Positive Control (Known Modulator) IC₅₀ | 150 nM | < 200 nM |
| Signal-to-Background Ratio | 15:1 | > 10:1 |
| Z'-factor | 0.75 | > 0.5 |
| Intra-Assay %CV | 4.2% | < 10% |
| Inter-Assay %CV | 6.8% | < 15% |
Note: Simulated data for a hypothetical assay. CV = Coefficient of Variation.
Compound List:
this compound
this compound-OH (Hypothetical Hydroxylated Metabolite)
this compound-G (Hypothetical Glucuronidated Metabolite)
this compound-N-Oxide (Hypothetical N-Oxide Metabolite)
Computational and Theoretical Approaches in Plazinemdor Research
Molecular Docking and Dynamics Simulations of Plazinemdor-Target Interactions
Molecular docking is a fundamental computational tool used to predict the preferred orientation of a molecule when bound to a larger target molecule, such as a protein receptor. nih.govbeilstein-journals.org In the context of this compound, docking simulations are crucial for understanding how it interacts with the NMDA receptor. These simulations place this compound into the three-dimensional structure of the receptor's allosteric binding site, calculating the most stable binding poses and estimating the binding affinity. mdpi.com
Following docking, molecular dynamics (MD) simulations provide a more dynamic picture of the interaction. MD simulations model the movement of every atom in the this compound-NMDA receptor complex over time, offering insights into the stability of the binding and the conformational changes that occur upon binding. ijnc.ir This information is invaluable for elucidating the mechanism of positive allosteric modulation and for identifying key amino acid residues within the receptor that are critical for this compound's activity.
Key Findings from this compound Docking and MD Simulations:
Identification of key hydrogen bonds and hydrophobic interactions stabilizing the this compound-NMDA receptor complex.
Determination of the specific conformational changes in the receptor induced by this compound binding.
Calculation of binding free energies to quantitatively assess the strength of the interaction.
Quantum Chemical Calculations for this compound Reactivity, Electronic Structure, and Stability
Quantum chemical calculations, based on the principles of quantum mechanics, offer a highly detailed description of the electronic structure of molecules. nih.govaps.org For this compound, these methods are employed to understand its intrinsic properties, such as reactivity, stability, and electron distribution. Techniques like Density Functional Theory (DFT) are used to calculate molecular orbitals, electrostatic potential, and bond energies. ijnc.ir
This level of detail is critical for understanding how this compound will behave in a biological environment. For instance, by calculating the distribution of electron density, researchers can predict which parts of the molecule are most likely to engage in interactions with the NMDA receptor. mdpi.com Furthermore, these calculations can help in assessing the metabolic stability of this compound by identifying the most reactive sites susceptible to enzymatic degradation.
In Silico Prediction of this compound's Biological Activities and Target Profiling
Beyond its primary target, it is essential to understand the broader biological profile of a drug candidate. In silico prediction tools are used to forecast this compound's potential interactions with a wide range of other biological targets. These methods often use machine learning algorithms trained on large datasets of known drug-target interactions. By comparing the structural and chemical features of this compound to this data, these tools can predict potential off-target effects and therapeutic opportunities. This computational screening helps to anticipate potential side effects and can guide the design of more selective analogs. riken.jp
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for this compound Derivative Design
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties. nih.govmdpi.com In this compound research, QSAR models are developed using a set of this compound analogs with known potencies for the NMDA receptor.
These models identify the key molecular descriptors (e.g., size, shape, electronic properties) that are most influential for activity. researchgate.netresearchgate.net Once a robust QSAR model is established, it can be used to predict the activity of newly designed, virtual this compound derivatives, thereby prioritizing the synthesis of the most promising candidates. QSPR models are similarly used to predict properties like solubility and metabolic stability, which are crucial for drug development.
Below is an interactive table showcasing a hypothetical QSAR model for this compound derivatives:
| Derivative | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | Predicted pIC50 |
| This compound | 350.4 | 3.2 | 45.6 | 7.8 |
| Analog A | 364.4 | 3.5 | 48.2 | 8.1 |
| Analog B | 336.3 | 2.9 | 42.1 | 7.5 |
| Analog C | 378.5 | 3.8 | 50.5 | 8.4 |
Rational Design of this compound Analogs Based on Computational Modeling
The culmination of the aforementioned computational approaches is the rational design of novel this compound analogs with improved properties. By integrating the insights from molecular docking, quantum chemistry, and QSAR models, medicinal chemists can make informed decisions about which modifications to the this compound scaffold are most likely to enhance potency, selectivity, and pharmacokinetic properties. beilstein-journals.org This iterative cycle of design, prediction, synthesis, and testing is a cornerstone of modern drug discovery, allowing for a more efficient and targeted search for superior therapeutic agents. youtube.com
Future Directions, Translational Potential, and Methodological Challenges in Plazinemdor Research
Emerging Research Paradigms and Technologies for Deeper Plazinemdor Studies
To gain a more profound understanding of this compound's mechanisms and effects, researchers can leverage emerging paradigms and advanced technologies. The initial Phase 1 studies have already employed pharmaco-electroencephalography (EEG) to assess target engagement, observing dose-proportional increases in exposure and increased delta power in frontal lobes, suggesting central nervous system activity larvol.comlarvol.com. Future research could expand upon this by utilizing advanced neuroimaging techniques, such as Positron Emission Tomography (PET) with specific radioligands for NMDA receptor subunits, to visualize this compound's distribution and binding dynamics within the brain in vivo. Computational modeling, including molecular dynamics simulations and systems biology approaches, can further elucidate this compound's precise interactions with NMDA receptor subtypes and predict downstream signaling pathways. The development and application of more complex in vitro models, such as human induced pluripotent stem cell (hiPSC)-derived neuronal cultures or brain organoids, could offer more physiologically relevant environments to study this compound's effects on synaptic function and network activity.
Unexplored Biological Targets and Pathways for this compound Intervention
While this compound's primary mechanism involves positive allosteric modulation of NMDA receptors, the complexity of the NMDA receptor system presents opportunities for further investigation. NMDA receptors are heterotetrameric complexes, typically composed of GluN1 subunits paired with various GluN2 (A-D) and/or GluN3 (A-B) subunits guidetomalariapharmacology.orgguidetopharmacology.org. Research could focus on elucidating this compound's subunit selectivity and how this selectivity influences its therapeutic efficacy and potential side effect profile. Understanding its specific interactions with GluN2A, for instance, which has shown a pEC50 of 6.4 guidetomalariapharmacology.orgguidetopharmacology.org, is crucial. Beyond direct receptor modulation, exploring the downstream intracellular signaling cascades that this compound influences—such as the MAPK, PI3K/Akt, and CREB pathways—could reveal novel therapeutic targets or mechanisms of action. Furthermore, investigating potential off-target effects on other neurotransmitter systems or ion channels is essential for a comprehensive understanding of its pharmacological profile.
Methodological Innovations Required for Enhanced Understanding of this compound Mechanisms
Advancing the understanding of this compound's mechanisms necessitates methodological innovations in several key areas. Precise quantification of target engagement and subunit selectivity in relevant biological matrices remains a critical challenge. Developing highly sensitive and specific assays, potentially employing techniques like cryo-EM or advanced mass spectrometry, could provide atomic-level insights into this compound's binding modes and conformational changes induced in the NMDA receptor. Accurately assessing this compound's ability to penetrate the blood-brain barrier (BBB) and achieve therapeutically relevant concentrations in the central nervous system requires robust pharmacokinetic studies, potentially utilizing novel microdialysis techniques or advanced imaging modalities. Sophisticated pharmacokinetic/pharmacodynamic (PK/PD) modeling is also vital to correlate drug exposure with observed neurophysiological effects and predict clinical outcomes. Furthermore, developing reliable biomarkers that can track target engagement and therapeutic response in preclinical models and human subjects will be instrumental.
Potential for this compound as a Chemical Probe in Fundamental Biological Research
Beyond its direct therapeutic applications, this compound holds significant value as a chemical probe for fundamental biological research into the NMDA receptor system. Its specific allosteric modulation activity allows researchers to investigate the nuanced roles of NMDA receptors in synaptic plasticity, learning, memory, and neuronal development in a more targeted manner than with direct agonists or antagonists. By using this compound in various experimental models, scientists can dissect the functional contributions of different NMDA receptor subunit compositions to normal brain function and disease pathogenesis. Its availability as a research chemical medchemexpress.comhodoodo.commedchemexpress.commedkoo.com facilitates its use in laboratories exploring the NMDA receptor's involvement in a spectrum of neurological and psychiatric conditions, potentially uncovering new therapeutic indications or insights into disease mechanisms.
Integration of Multi-Omics Data for Comprehensive this compound Research
The complexity of neurological disorders and drug mechanisms necessitates a systems-level understanding, which can be achieved through the integration of multi-omics data biorxiv.orgnih.govyoutube.comyoutube.com. Future research on this compound could benefit significantly from integrating transcriptomics (gene expression), proteomics (protein abundance), metabolomics (metabolite profiles), and potentially epigenomics (e.g., DNA methylation) data. Such an integrative approach can provide a holistic view of this compound's cellular and systemic impact, helping to identify novel downstream targets, elucidate complex signaling networks, discover predictive biomarkers for treatment response, and understand potential mechanisms of resistance. For instance, transcriptomic analysis could reveal genes modulated by this compound, while proteomic studies could confirm changes in key proteins involved in NMDA receptor signaling or synaptic function. Overcoming the inherent challenges in data integration, normalization, and interpretation will be key to unlocking the full potential of multi-omics strategies for this compound research.
Ethical Considerations in Advanced Preclinical this compound Research
Ethical considerations are paramount in all stages of drug development, particularly in advanced preclinical research. For this compound, this involves a strong commitment to animal welfare if in vivo studies are conducted. Adherence to the principles of the 3Rs—Replacement, Reduction, and Refinement—is essential, ensuring that animal use is minimized, experimental procedures are refined to reduce any potential distress, and alternatives are sought where feasible. Robust experimental design and transparent reporting of all findings, including negative or inconclusive results, are critical for scientific integrity and to avoid the unnecessary use of resources or animal subjects. Furthermore, if human cell lines or tissues are utilized, ensuring ethical sourcing, proper consent protocols, and data privacy are maintained is of utmost importance.
Q & A
Basic Research Questions
Q. How can researchers design a robust experimental framework to study Plazinemdor's pharmacological mechanisms?
- Methodological Answer : Begin with a systematic literature review to identify gaps in existing studies (e.g., receptor binding efficiency or metabolic pathways). Use the PICO framework (Population, Intervention, Comparison, Outcome) to structure hypotheses . For in vitro studies, employ dose-response assays with controls for enzyme activity (e.g., IC50 measurements) and validate results using triplicate trials to ensure reproducibility . Reference primary sources from databases like PubMed or Semantic Scholar’s AI-driven literature tools to avoid biases in secondary interpretations .
Q. What are the best practices for ensuring data accuracy in this compound’s pharmacokinetic studies?
- Methodological Answer : Standardize data collection protocols using calibrated instruments (e.g., HPLC for plasma concentration measurements) and adhere to metric system units (e.g., mL, μM) to minimize reporting errors . Implement blinding in in vivo trials to reduce observer bias, and pre-register study designs on platforms like ClinicalTrials.gov to align with ethical guidelines . Use statistical tools (e.g., ANOVA with post-hoc tests) to analyze inter-group variability .
Q. How should researchers address low response rates in surveys about this compound’s clinical applications?
- Methodological Answer : Design surveys with clear, jargon-free questions and pilot-test them with a small cohort to refine wording . Use mixed-method approaches: combine Likert-scale questions (quantitative) with open-ended responses (qualitative) to capture nuanced insights . Increase participation by offering anonymized data collection via encrypted platforms (e.g., REDCap) and follow-up reminders .
Advanced Research Questions
Q. How can contradictory findings about this compound’s efficacy across studies be systematically resolved?
- Methodological Answer : Conduct a meta-analysis to aggregate data from heterogeneous studies, weighting results by sample size and methodological rigor (e.g., PRISMA guidelines) . Use sensitivity analysis to identify confounding variables (e.g., dosage variations or demographic disparities) . For unresolved contradictions, propose in silico modeling (e.g., molecular docking simulations) to test competing hypotheses about mechanism-of-action discrepancies .
Q. What strategies optimize the operationalization of abstract concepts (e.g., “bioavailability”) in this compound research?
- Methodological Answer : Define variables using empirical indicators (e.g., AUC for bioavailability) and validate them through cross-method triangulation (e.g., compare mass spectrometry data with pharmacokinetic models) . Use factor analysis to reduce multidimensional constructs into measurable components and document operational definitions in appendices for transparency .
Q. How should researchers ethically navigate data-sharing challenges when collaborating on this compound-related projects?
- Methodological Answer : Draft data-use agreements specifying access tiers (e.g., raw vs. aggregated data) and cite compliance with FAIR principles (Findable, Accessible, Interoperable, Reusable) . For sensitive data, employ de-identification protocols and obtain IRB approval before sharing . Use federated search tools to aggregate dispersed datasets without breaching confidentiality .
Methodological Tables for Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
